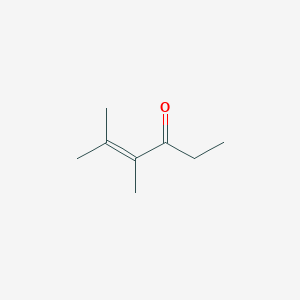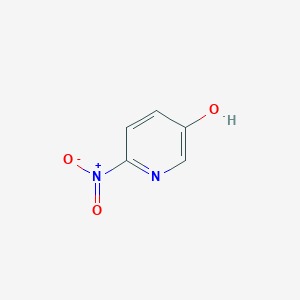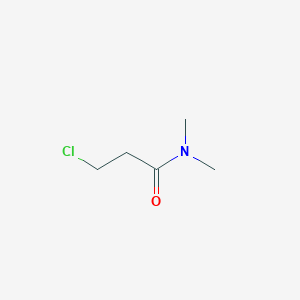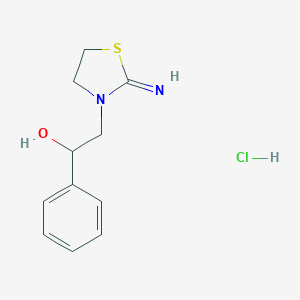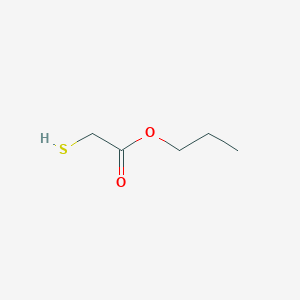
Propyl 2-sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-sulfanylacetate is an organic compound that belongs to the class of thioesters. It is used in various scientific research applications due to its unique properties. This compound is synthesized through a series of chemical reactions and has significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Propyl 2-sulfanylacetate is not well understood. However, it is believed that it acts as a nucleophile and participates in various reactions such as esterification, thioesterification, and thiolation. It is also believed to form complexes with metal ions and act as a ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
Propyl 2-sulfanylacetate has significant biochemical and physiological effects. It has been shown to exhibit antioxidant properties and protect against oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, Propyl 2-sulfanylacetate has been shown to exhibit anticancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 2-sulfanylacetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods without degrading. However, it has some limitations. It is highly reactive and can react with other compounds in the laboratory. It is also toxic and can cause harm if not handled properly.
Direcciones Futuras
There are several future directions for research on Propyl 2-sulfanylacetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a drug candidate for various diseases. Additionally, research can be done to optimize the synthesis method and improve the yield of Propyl 2-sulfanylacetate. Finally, research can be done to explore the use of Propyl 2-sulfanylacetate in other scientific research applications.
Métodos De Síntesis
Propyl 2-sulfanylacetate is synthesized through a series of chemical reactions. The first step involves the reaction of propyl bromide with sodium thioacetate to form propyl thioacetate. The second step involves the reaction of propyl thioacetate with hydrogen peroxide in the presence of a catalyst to form Propyl 2-sulfanylacetate. This synthesis method is commonly used in laboratories and is relatively simple and efficient.
Aplicaciones Científicas De Investigación
Propyl 2-sulfanylacetate has various scientific research applications. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other thioesters and thioamides. Additionally, Propyl 2-sulfanylacetate is used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
16849-94-8 |
|---|---|
Nombre del producto |
Propyl 2-sulfanylacetate |
Fórmula molecular |
C5H10O2S |
Peso molecular |
134.2 g/mol |
Nombre IUPAC |
propyl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O2S/c1-2-3-7-5(6)4-8/h8H,2-4H2,1H3 |
Clave InChI |
YHPUTXNFABTCGG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CS |
SMILES canónico |
CCCOC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



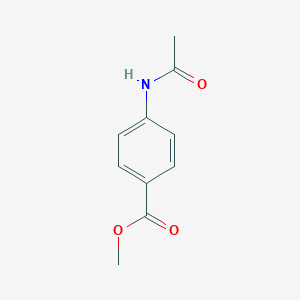
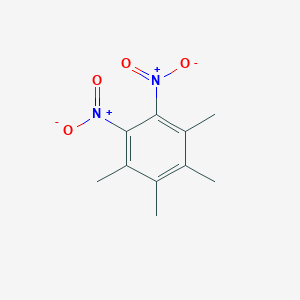
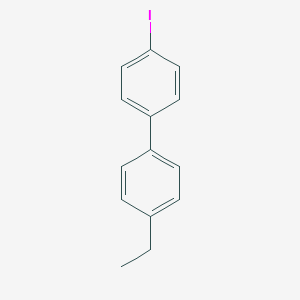
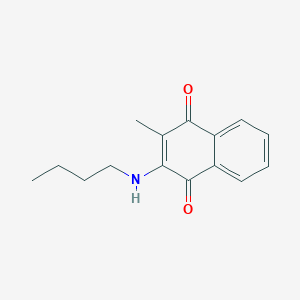
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
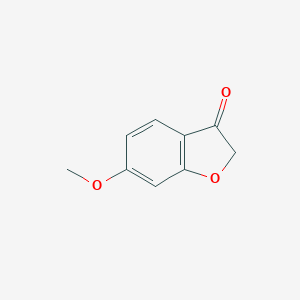
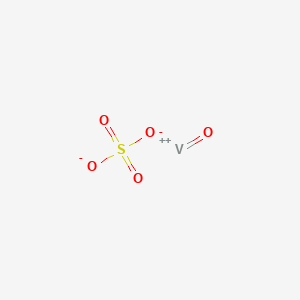
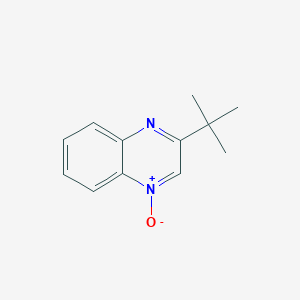
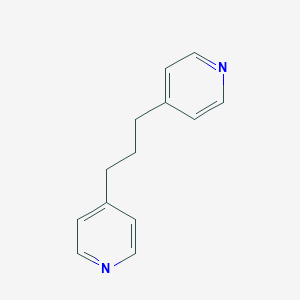
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
